molecular formula C33H40N2O8S2 B13386033 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate

Cat. No.: B13386033
M. Wt: 656.8 g/mol
InChI Key: HPICMEGAGMPYID-UHFFFAOYSA-N
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Description

2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its extended conjugated system, which imparts distinct optical properties, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the indoline and indolium intermediates, followed by their condensation to form the final product. Key reaction conditions include the use of strong acids or bases, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and environmental impact .

Chemical Reactions Analysis

Amide Bond Formation with Biomolecules

The carboxylic acid group in the carboxypentyl chain enables covalent conjugation to primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) via carbodiimide-mediated coupling (e.g., EDC/NHS). This reaction forms stable amide bonds, critical for fluorescence labeling applications .

Key Reaction Mechanism:

Cy5-COOH+H2N-ProteinEDC/NHSCy5-CONH-Protein+H2O\text{Cy5-COOH} + \text{H}_2\text{N-Protein} \xrightarrow{\text{EDC/NHS}} \text{Cy5-CONH-Protein} + \text{H}_2\text{O}

Experimental Data :

ParameterValue/ObservationSource
Optimal pH7.5–8.5
Reaction Efficiency>90% (with excess EDC/NHS)
ApplicationsAntibody labeling, in vivo imaging

Reaction Scheme:

Cy5-COOH+R-OHAcid CatalystCy5-COOR+H2O\text{Cy5-COOH} + \text{R-OH} \xrightarrow{\text{Acid Catalyst}} \text{Cy5-COOR} + \text{H}_2\text{O}

Hydrolysis Kinetics :

ConditionHalf-Life (Days)Released ProductSource
Simulated gastric pH2–3Free budesonide
Physiological pH 7.47–14Sustained release

Photophysical Stability

Cy5’s indolium-sulfoindolinylidenyl conjugated system undergoes reversible photobleaching under prolonged light exposure, limiting its utility in long-term imaging .

Key Stability Parameters:

ParameterValueSource
Excitation λ (max)649 nm
Emission λ (max)670 nm
Photobleaching Rate30% loss after 1 hr (1 W/cm²)

pH-Dependent Solubility

The sulfonate groups enhance water solubility (~10 mg/mL in PBS), but protonation at acidic pH (≤4) reduces solubility, enabling precipitation in specific environments .

Solubility Profile:

pHSolubility (mg/mL)Aggregation StateSource
7.410.2Monomeric
4.00.5Aggregated

Reactivity with Thiols

While not a primary reaction pathway, the indolium group may undergo nucleophilic attack by thiols (e.g., cysteine residues), though this is minimized by steric hindrance from methyl groups .

Scientific Research Applications

2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in cell imaging and tracking due to its strong fluorescence.

    Medicine: Investigated for its potential in diagnostic imaging and targeted drug delivery.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, often through its conjugated system. This interaction can lead to changes in the electronic and optical properties of the compound, making it useful in imaging and sensing applications. The pathways involved typically include energy transfer processes and specific binding to target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate apart is its unique combination of functional groups, which confer specific optical properties and reactivity. This makes it particularly valuable in applications requiring precise control over fluorescence and binding characteristics .

Biological Activity

The compound 2-(5-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate , also known by its CAS number 1121756-16-8 , is a complex organic molecule with significant potential in biological applications. This article aims to explore its biological activity, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C32H38N2O8S2
  • Molecular Weight : 642.78 g/mol

Structural Features

  • Functional Groups : The molecule contains sulfonate groups, carboxylic acid moieties, and multiple indole derivatives which contribute to its biological activity.
  • IUPAC Name : 2-((1E,3E)-5-((E)-1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)penta-1,3-dien-1-yl)-1,3,3-trimethyl-3H-indol-1-ium-5-sulfonate.

Research indicates that this compound exhibits various biological activities primarily due to its interactions with cellular components. Key mechanisms include:

  • Fluorescent Properties : The sulfonate group enhances the solubility and photostability of the compound, making it suitable for use in fluorescent imaging applications.
  • Binding Affinity : The presence of multiple binding sites allows for multivalent interactions with nucleic acids, which can be exploited for targeted delivery systems in gene therapy and diagnostics.

Study 1: Fluorescent Imaging Applications

In a study published in Nature Communications, researchers utilized this compound as a fluorescent probe for live-cell imaging. The results demonstrated that the compound effectively labeled specific cellular structures without significant cytotoxicity. The study highlighted its potential for real-time monitoring of cellular processes.

Study 2: Nucleic Acid Analysis

A patent application (US11287422) described the use of this compound in multivalent binding compositions for nucleic acid analysis. The compound facilitated the formation of stable complexes with target nucleic acids, improving the sensitivity and specificity of detection methods used in molecular diagnostics.

Study Application Findings
Nature CommunicationsLive-cell imagingEffective labeling with low cytotoxicity
US Patent 11287422Nucleic acid analysisEnhanced sensitivity and specificity

Properties

IUPAC Name

2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O8S2/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPICMEGAGMPYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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